![molecular formula C24H34O2 B12577583 3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 189209-38-9](/img/structure/B12577583.png)
3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with tert-butyl, hexyl, and dimethyl substituents, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized as an additive in polymers and materials for enhancing stability and performance.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its bulky substituents may also affect its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,5,5’-Tetra-tert-butyl[1,1’-biphenyl]-4,4’-diol
- 3,3’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol
Uniqueness
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of substituents, which impart distinct physical and chemical properties. The presence of both tert-butyl and hexyl groups enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
189209-38-9 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-6-hexyl-4-methylphenol |
InChI |
InChI=1S/C24H34O2/c1-7-8-9-10-11-18-12-16(2)13-19(22(18)25)20-14-17(3)15-21(23(20)26)24(4,5)6/h12-15,25-26H,7-11H2,1-6H3 |
Clave InChI |
BVSAODQLFFRZOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=CC(=C1)C)C2=C(C(=CC(=C2)C)C(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


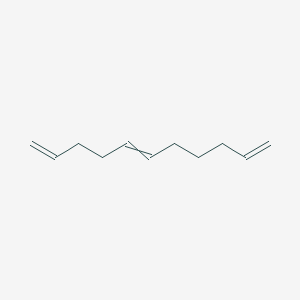
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
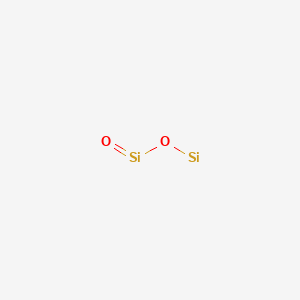
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
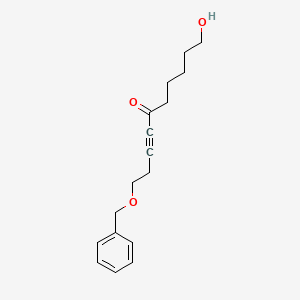
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
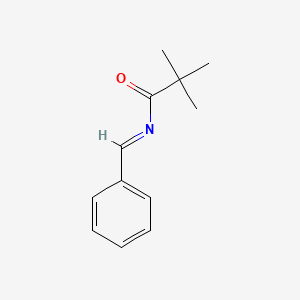
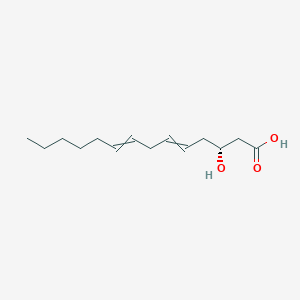
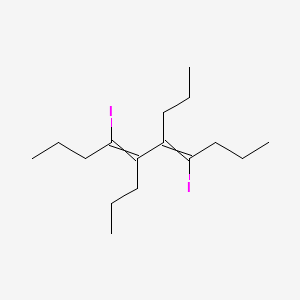
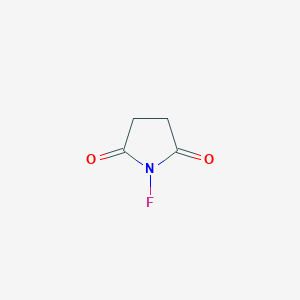

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
